molecular formula C29H27N5O B1684439 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide

4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide

カタログ番号: B1684439
分子量: 461.6 g/mol
InChIキー: IJMHHZDBRUGXNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CGI560の調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、tert-ブチル、フェニルアミノ、およびイミダゾ[1,2-a]ピラジン-6-イル基の使用を含みます 。 この化合物は、アミド結合形成と芳香族置換を含む一連の反応によって合成されます。 工業生産方法は、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を伴います .

化学反応の分析

CGI560は、以下を含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒(置換反応を促進するため)が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します .

科学研究の応用

CGI560は、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Structural Analogs and Derivatives

The search results include several structural analogs and derivatives of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide, which may provide insights into potential applications and modifications of the compound. Examples include:

  • 4-tert-butyl-N-(3-(8-(dimethylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: Contains a dimethylamino group, which may enhance solubility.
  • 4-tert-butyl-N-(3-(8-(methylthio)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: Methylthio substitution may alter electronic properties.
  • 4-tert-butyl-N-(3-(8-(hydroxy)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: The hydroxy group could enhance hydrogen bonding interactions.

Related Imidazo[1,2-a]pyrazines

The search results also identify numerous related imidazo[1,2-a]pyrazines with various substitutions on the phenylamino group . These compounds could be relevant for studying structure-activity relationships and developing new therapeutic agents . Examples include:

  • Derivatives with various piperazine and diazepan substituents .
  • Derivatives with amino and alkylamino groups .
  • Derivatives with hydroxyethyl and methoxyethyl groups .

Summary Table

Compound FeaturePotential Impact
Imidazo[1,2-a]pyrazine coreSignificant biological activities
tert-Butyl group on benzamideModulation of activity and pharmacokinetic properties
Phenylamino substitution at the 8-positionPotential for targeted interactions with macromolecules

Further Research

Further research is necessary to fully elucidate the specific applications of this compound. This could include:

  • In vitro and in vivo studies to assess biological activity.
  • Structure-activity relationship (SAR) studies to optimize the compound's properties.
  • Evaluation of the compound's potential as a therapeutic agent for various diseases.

生物活性

The compound 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and an imidazo[1,2-a]pyrazin-6-yl moiety, suggests promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H27N5O, with a molecular weight of 461.6 g/mol. The structural features of this compound allow for targeted interactions with biological macromolecules.

Property Value
Molecular FormulaC29H27N5O
Molecular Weight461.6 g/mol
IUPAC NameThis compound

Research indicates that compounds containing imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities. The biological mechanisms attributed to this compound include:

  • Inhibition of Kinases : Similar compounds have demonstrated potent inhibitory effects on various kinases, which are crucial in signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyrazine have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
  • Anti-Tumor Properties : The compound may exhibit anti-cancer activity by inducing apoptosis in tumor cells and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Anti-Tubercular Activity : A study on substituted benzamide derivatives reported significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . While specific data for the target compound is limited, it is hypothesized that similar structural motifs may confer comparable anti-tubercular properties.
  • Kinase Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of the BCR-ABL kinase, with IC50 values in the nanomolar range . This suggests that the target compound may also inhibit similar kinases effectively.
  • Cytotoxicity Studies : In vitro cytotoxicity evaluations on human cell lines (e.g., HEK-293 cells) have shown that many derivatives are non-toxic at therapeutic concentrations . This is an essential consideration for the development of new pharmaceuticals.

Comparative Biological Activity Table

The following table summarizes the biological activities reported for related compounds:

Compound Biological Activity IC50 (µM)
Substituted-N-(6-(4-pyridin-3-yl)benzamide derivativesAnti-tubercular activity1.35 - 2.18
AP24534 (BCR-ABL inhibitor)Kinase inhibition0.37 - 2.0
Imidazo[1,2-a]pyrazine derivativesCytotoxicity against HEK-293Non-toxic up to 10 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of imidazo[1,2-a]pyrazine cores and coupling with substituted benzamide groups. Key steps include:

  • Cyclization : Use iodine or palladium catalysts for imidazo[1,2-a]pyrazine core formation, as demonstrated in analogous compounds .
  • Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for benzamide attachment under inert conditions .
  • Purification : Use column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (DCM/hexane) to isolate high-purity products (>95%) .
    • Optimization : Vary reaction temperatures (e.g., 0°C to reflux), solvents (DCM, THF), and catalysts (Pd(PPh₃)₄, CuI) to improve yields. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl, phenylamino groups) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular weight validation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the imidazo[1,2-a]pyrazine core?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing phenylamino with methylamino or fluorophenyl) to assess kinase inhibition potency .
  • Biological Assays : Test analogs against cancer cell lines (e.g., HCT-116, MCF-7) and measure IC₅₀ values. Use ATP-competitive kinase assays (e.g., ADP-Glo™) to quantify target engagement .
    • Data Analysis : Compare IC₅₀ shifts to identify critical substituents. For example, fluorophenyl groups may enhance lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Approach :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., imidazo[1,2-a]pyridines) to identify trends .

Q. How can computational modeling predict binding modes with kinase targets (e.g., EGFR, BRAF)?

  • Protocol :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and kinase ATP-binding pockets. Prioritize hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
    • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate allosteric binding or off-target effects .

Q. Key Recommendations

  • Contradictory Data : If SAR data conflict (e.g., tert-butyl vs. trifluoromethyl substituents), conduct free-energy perturbation (FEP) calculations to quantify substituent effects .
  • In Vivo Translation : For pharmacokinetic studies, use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

特性

分子式

C29H27N5O

分子量

461.6 g/mol

IUPAC名

N-[3-(8-anilinoimidazo[1,2-a]pyrazin-6-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C29H27N5O/c1-29(2,3)22-14-12-20(13-15-22)28(35)32-24-11-7-8-21(18-24)25-19-34-17-16-30-27(34)26(33-25)31-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,33)(H,32,35)

InChIキー

IJMHHZDBRUGXNO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CGI560;  CGI560;  CGI 560

製品の起源

United States

Synthesis routes and methods

Procedure details

A solution of [6-(3-amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-phenyl-amine (5) (50 mg), 4-tert-butyl-benzoyl chloride (0.83 mL of a 0.2M solution in toluene), and triethylamine (0.034 mL) in toluene (1 mL) and N,N,-dimethylformamide (1 mL) is stirred at room temperature for 16 hr. The mixture is purified by preparative thin layer chromatography over silica gel, eluting with diethyl ether/dichloromethane (1:1) to afford 4-tert-butyl-N-[3-(8-phenylamino-imidazo[1,2-a]pyrazin-6-yl)-phenyl]-benzamide (6) as a cream foam.
Name
[6-(3-amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-phenyl-amine
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
CID 75014852
CID 75014852
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。